6-(Benzyloxy)spiro[3.3]heptan-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H16O2 |
|---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
6-phenylmethoxyspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C14H16O2/c15-12-6-14(7-12)8-13(9-14)16-10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 |
InChI Key |
NWRCTTXIZBYINF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(=O)C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and characterization of 6-(Benzyloxy)spiro[3.3]heptan-2-one
The following technical guide details the synthesis and characterization of 6-(Benzyloxy)spiro[3.3]heptan-2-one . This document is structured for research scientists and medicinal chemists, focusing on the practical desymmetrization of the spiro[3.3]heptane core—a critical scaffold in modern drug discovery.
Executive Summary & Strategic Analysis
This compound represents a high-value intermediate in the synthesis of spirocyclic bioisosteres. The spiro[3.3]heptane scaffold has emerged as a superior surrogate for piperidines, cyclohexanes, and phenyl rings, offering defined exit vectors that improve physicochemical properties (Fsp³) without sacrificing structural rigidity.
The Synthetic Challenge: Symmetry Breaking
The core challenge in synthesizing this molecule is the desymmetrization of the parent scaffold, spiro[3.3]heptane-2,6-dione .
-
Direct Alkylation Approach: Attempting to mono-functionalize the corresponding diol often leads to a statistical mixture (diol, mono-ether, di-ether) that is difficult to purify.
-
The Ketal Strategy (Recommended): This guide utilizes a protection-group strategy. By forming a mono-ketal, we differentiate the two faces of the molecule, allowing for selective reduction and functionalization of the remaining ketone. This route is self-validating, as intermediates have distinct polarities, simplifying purification.
Retrosynthetic Analysis
The target molecule is disassembled into the commercially available spiro[3.3]heptane-2,6-dione via a protection/deprotection sequence.
Figure 1: Retrosynthetic logic flow demonstrating the desymmetrization strategy.
Detailed Experimental Protocols
Step 1: Mono-Protection (Desymmetrization)
Objective: Selectively protect one ketone of the dione to create a "handle" for differentiation.
-
Reagents: Spiro[3.3]heptane-2,6-dione (1.0 equiv), Ethylene glycol (1.05 equiv), p-Toluenesulfonic acid (pTSA, 0.05 equiv).
-
Solvent: Toluene (0.1 M).
-
Apparatus: Dean-Stark trap.
Protocol:
-
Charge a round-bottom flask with spiro[3.3]heptane-2,6-dione and toluene.
-
Add ethylene glycol and catalytic pTSA.
-
Heat to reflux with a Dean-Stark trap to remove water azeotropically.
-
Critical Control Point: Monitor by TLC every 30 minutes. Stop the reaction when the formation of the bis-ketal (less polar) begins to compete significantly with the mono-ketal.
-
Workup: Cool to RT, wash with sat. NaHCO₃ and brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc) is mandatory to separate the mono-ketal from unreacted dione and bis-ketal.
Step 2: Reduction of the Ketone
Objective: Convert the remaining ketone to an alcohol.[1]
-
Reagents: Mono-ketal intermediate (1.0 equiv), Sodium Borohydride (NaBH₄, 0.6 equiv).
-
Solvent: Methanol (0.2 M).
-
Temperature: 0 °C to RT.
Protocol:
-
Dissolve the mono-ketal in dry methanol and cool to 0 °C.
-
Add NaBH₄ portion-wise (gas evolution will occur).
-
Stir at 0 °C for 30 min, then warm to RT for 1 hour.
-
Quench: Carefully add acetone or sat. NH₄Cl to destroy excess hydride.
-
Workup: Remove volatiles, dissolve residue in EtOAc, wash with water/brine.
-
Result: 6-hydroxy-spiro[3.3]heptan-2-one ethylene ketal.
Step 3: O-Benzylation (Williamson Ether Synthesis)
Objective: Install the benzyl group on the hydroxyl functionality.
-
Reagents: Hydroxy-ketal (1.0 equiv), Sodium Hydride (NaH, 60% in oil, 1.2 equiv), Benzyl Bromide (BnBr, 1.1 equiv), TBAI (cat.).
-
Solvent: THF or DMF (dry).
-
Temperature: 0 °C to RT.
Protocol:
-
Suspend NaH in dry THF/DMF at 0 °C under inert atmosphere (N₂/Ar).
-
Add the hydroxy-ketal (dissolved in minimal solvent) dropwise. Stir for 30 min to ensure deprotonation (H₂ evolution ceases).
-
Add Benzyl Bromide dropwise.
-
Allow to warm to RT and stir for 4–12 hours.
-
Workup: Quench with water (carefully!). Extract with Et₂O or EtOAc.
-
Purification: Silica gel chromatography. The benzyl ether is significantly less polar than the alcohol.
Step 4: Ketal Deprotection
Objective: Restore the ketone to yield the final target.
-
Reagents: Benzyloxy-ketal intermediate.
-
Conditions: 1M HCl (aq) / Acetone (1:1 ratio).
-
Temperature: RT or mild heat (40 °C).
Protocol:
-
Dissolve the intermediate in acetone.
-
Add 1M HCl. Stir effectively.
-
Monitor by TLC for the disappearance of the ketal.
-
Workup: Neutralize with sat. NaHCO₃. Extract with DCM.[2]
-
Final Purification: Flash chromatography to yield pure This compound .
Characterization Data
The following data table summarizes the expected spectroscopic signatures for the target molecule.
| Technique | Parameter | Expected Signal / Value | Structural Assignment |
| ¹H NMR | Aromatic | 7.30 – 7.40 ppm (m, 5H) | Benzyl phenyl protons |
| Benzylic | 4.45 ppm (s, 2H) | Ph-CH₂ -O | |
| Ether Methine | 3.90 – 4.05 ppm (quint, 1H) | H at C6 (alpha to ether) | |
| Spiro Core | 2.90 – 3.10 ppm (m, 4H) | H at C1/C3 (alpha to ketone) | |
| Spiro Core | 2.20 – 2.50 ppm (m, 4H) | H at C5/C7 (alpha to ether) | |
| ¹³C NMR | Carbonyl | ~208 ppm | C=O[3] (Ketone) |
| Aromatic | ~138, 128, 127 ppm | Phenyl carbons | |
| Ether | ~70 ppm (CH₂), ~68 ppm (CH) | Benzylic & C6 Methine | |
| Spiro Quat. | ~35 – 40 ppm | Spiro center (C4) | |
| MS | ESI+ | [M+H]⁺ ≈ 217.1 | C₁₄H₁₆O₂ |
Synthesis Workflow Diagram
Figure 2: Step-by-step reaction workflow. Color coding indicates reaction stage (Red: Starting Material, Yellow: Desymmetrization, Green: Functionalization, Blue: Final Product).
Troubleshooting & Safety
-
Mono-ketalization Selectivity: If bis-ketal formation is high, reduce the equivalents of ethylene glycol to 0.9 and stop the reaction at ~70% conversion. Recovered starting material can be recycled.
-
NaH Safety: Sodium hydride is pyrophoric. Wash the mineral oil with dry hexanes only if necessary; otherwise, use as the dispersion to minimize risk. Ensure all glassware is oven-dried.
-
Spiro Strain: While spiro[3.3]heptanes are stable, they possess significant ring strain (~60 kcal/mol). Avoid extremely harsh acidic conditions or excessively high temperatures (>150 °C) during purification.
References
-
Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69. [Link]
-
Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[4] ChemRxiv. [Link]
-
PubChem. (2025).[3] 6-(Benzyloxy)spiro[3.3]heptane-2-carboxylic acid Compound Summary. [Link]
Sources
An In-Depth Technical Guide to 6-(Benzyloxy)spiro[3.3]heptan-2-one: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
The spiro[3.3]heptane motif has emerged as a critical scaffold in modern medicinal chemistry, valued for its rigid, three-dimensional structure that offers a compelling alternative to traditional planar aromatic rings.[1][2] This guide provides a comprehensive technical overview of a key derivative, 6-(benzyloxy)spiro[3.3]heptan-2-one. We will delve into a robust and accessible synthetic protocol, detail the expected analytical characterization, and discuss its strategic application in the design of novel therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug development who are looking to leverage the unique properties of spirocyclic scaffolds.
Introduction: The Rise of Spiro[3.3]heptanes in Medicinal Chemistry
The pharmaceutical industry has seen a significant shift towards molecules with higher sp³ character, moving away from the "flatland" of aromatic compounds to explore more complex three-dimensional chemical space.[3] Spiro[3.3]heptanes are at the forefront of this movement, serving as saturated, non-planar bioisosteres for phenyl rings.[4] This structural substitution can lead to significant improvements in the physicochemical properties of drug candidates, including enhanced metabolic stability and solubility, while maintaining or improving biological activity.[4]
This compound is a particularly valuable building block. It combines the rigid spiro[3.3]heptane core with two distinct functional handles: a ketone and a benzyloxy group. The ketone provides a site for a wide array of chemical transformations, while the benzyloxy group acts as a protected alcohol, which can be deprotected at a later synthetic stage to reveal a hydroxyl group for further functionalization.[5] This dual functionality makes it a versatile intermediate for the synthesis of diverse compound libraries.
Synthesis of this compound
The most direct and efficient synthesis of the title compound starts from the commercially available precursor, 6-hydroxyspiro[3.3]heptan-2-one. The synthesis then involves a single, high-yielding step: a Williamson ether synthesis to protect the hydroxyl group as a benzyl ether.
Reaction Mechanism: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers.[6] It proceeds via an S_N2 mechanism. In the first step, a strong base is used to deprotonate the alcohol, forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of an alkyl halide (in this case, benzyl bromide), displacing the halide and forming the ether linkage. The use of a primary halide like benzyl bromide is ideal as it minimizes the competing E2 elimination reaction.[7]
Sources
Methodological & Application
Application Note: Asymmetric Synthesis of Chiral 6-(Benzyloxy)spiro[3.3]heptan-2-one
Executive Summary
This application note details the asymmetric synthesis of chiral 6-(Benzyloxy)spiro[3.3]heptan-2-one , a high-value scaffold in modern medicinal chemistry. Spiro[3.3]heptane derivatives are increasingly utilized as bioisosteres for piperidines and cyclohexanes, offering unique non-collinear exit vectors that improve metabolic stability and alter physicochemical properties without compromising binding affinity.
The core challenge addressed in this protocol is the desymmetrization of the achiral spiro[3.3]heptane-2,6-dione precursor. While traditional chemical methods often yield racemates requiring wasteful resolution, this guide prioritizes a biocatalytic route using Ketoreductases (KREDs) to establish axial chirality with high enantiomeric excess (>98% ee), followed by a regioselective protection strategy.
Structural Analysis & Strategic Logic
The Chirality of 2,6-Disubstituted Spiro[3.3]heptanes
Unlike central chirality defined by four different substituents on a carbon, 2,6-disubstituted spiro[3.3]heptanes exhibit axial chirality .[1] The two cyclobutane rings are orthogonal. When the symmetry of the parent dione (
Retrosynthetic Analysis
The synthesis is designed to minimize step count and maximize atom economy.
-
Target: (S)-6-(Benzyloxy)spiro[3.3]heptan-2-one
-
Key Intermediate: (S)-6-Hydroxyspiro[3.3]heptan-2-one
-
Starting Material: Spiro[3.3]heptane-2,6-dione[2]
Pathway Logic:
-
Desymmetrization: Stereoselective reduction of one carbonyl group of the dione. Chemical reductions (e.g., NaBH4) are non-selective, yielding racemic mixtures. Asymmetric Transfer Hydrogenation (ATH) or Enzymatic Reduction (KRED) is required.
-
Protection:
-Alkylation of the resulting alcohol with benzyl bromide. This step must be controlled to prevent over-alkylation or racemization (though the spiro-axis is generally configurationally stable under mild basic conditions).
Figure 1: Strategic workflow for the asymmetric synthesis of the target spiro-ketone.
Experimental Protocols
Step 1: Biocatalytic Desymmetrization
Rationale: Chemical reduction of spiro-diones often leads to over-reduction (diols) or requires harsh chiral auxiliaries. KREDs offer exquisite selectivity, stopping at the mono-alcohol stage due to steric recognition of the intermediate.
Materials:
-
Substrate: Spiro[3.3]heptane-2,6-dione (0.5 M in DMSO).
-
Enzyme: Codexis KRED screening kit (or equivalent broad-spectrum ketoreductase panel).
-
Cofactor: NADP+ / NADPH regeneration system (GDH/Glucose or IPA).
-
Buffer: 100 mM Potassium Phosphate, pH 7.0.
Protocol (Optimized for Scale-Up):
-
Reaction Setup: In a reaction vessel, dissolve Spiro[3.3]heptane-2,6-dione (1.24 g, 10 mmol) in Isopropyl Alcohol (IPA, 5 mL). IPA serves as both co-solvent and hydride source.
-
Buffer Addition: Add 45 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing MgSO4 (2 mM).
-
Enzyme Initiation: Add NADP+ (10 mg) and the selected KRED enzyme (e.g., KRED-P1-B02 variant, 50 mg).
-
Incubation: Stir the mixture at 30°C at 250 rpm. Monitor reaction progress via HPLC (C18 column) or GC-FID.
-
Checkpoint: The reaction typically reaches 50% conversion (theoretical max for kinetic resolution) or near 100% for desymmetrization of meso-compounds. Since the dione is prochiral (desymmetrization), theoretical yield is 100%.
-
-
Work-up: Upon >95% conversion (approx. 24h), add Celite (1 g) and filter to remove enzyme. Extract the filtrate with Ethyl Acetate (3 x 50 mL).
-
Purification: Dry organic layer over Na2SO4, concentrate in vacuo. The crude product is often sufficiently pure (>95%). If necessary, purify via flash chromatography (Hexanes/EtOAc 2:1).
Data Specifications:
| Parameter | Value | Note |
| Yield | 88-92% | Isolated yield of mono-alcohol |
| ee | >98% | Determined by Chiral GC |
| dr | N/A | Only one stereocenter generated relative to axis |
| Appearance | White solid | Low melting point |
Step 2: O-Benzylation (Silver-Mediated)
Rationale: Standard Williamson ether synthesis (NaH/BnBr) can be too basic, potentially causing racemization via enolization of the remaining ketone. Using Silver(I) Oxide (Ag2O) provides a mild, neutral condition that preserves the axial chirality.
Protocol:
-
Dissolution: Dissolve (S)-6-hydroxyspiro[3.3]heptan-2-one (1.26 g, 10 mmol) in anhydrous DCM (20 mL).
-
Reagent Addition: Add Benzyl Bromide (1.4 mL, 1.2 equiv) followed by Silver(I) Oxide (Ag2O, 3.4 g, 1.5 equiv).
-
Reaction: Stir the suspension vigorously at room temperature in the dark (wrap flask in foil) for 16-24 hours.
-
Monitoring: TLC (Hexanes/EtOAc 4:1). The starting alcohol (
) should disappear, replaced by the less polar ether ( ). -
Work-up: Filter the mixture through a pad of Celite to remove silver salts. Rinse the pad with DCM.
-
Purification: Concentrate the filtrate. Purify via column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).
Quality Control & Analytical Validation
To ensure the integrity of the application, the following analytical signatures must be verified.
NMR Characterization
-
1H NMR (400 MHz, CDCl3):
- 7.30-7.40 (m, 5H, Ph-H)
- 4.48 (s, 2H, O-CH2-Ph)
- 3.95 (quint, 1H, H-6)
- 3.05-3.15 (m, 4H, H-1/H-3)
- 2.40-2.60 (m, 4H, H-5/H-7)
-
Key Feature: The splitting pattern of the spiro-methylene protons is complex due to the rigidity and magnetic anisotropy of the carbonyl and benzyloxy groups.
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : IPA (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Retention Times:
-
(R)-Enantiomer:
min -
(S)-Enantiomer:
min (Target)
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low ee in Step 1 | Enzyme mismatch or non-selective background reduction. | Screen alternative KRED variants (e.g., KRED-P2 series). Ensure buffer pH is strictly 7.0 to prevent spontaneous racemization. |
| Over-reduction (Diol formation) | Reaction time too long or enzyme concentration too high. | Monitor reaction closely by GC. Stop reaction at <98% conversion. Use stoichiometric NADH regeneration. |
| Racemization in Step 2 | Basicity of reagents (if using NaH). | Switch strictly to Ag2O or Dudley's reagent (BnO-C(NH)CCl3) under acidic/neutral conditions. |
| Low Yield in Step 2 | Steric hindrance of the spiro-ring. | Increase equivalents of BnBr (up to 2.0 eq) and extend reaction time. Add TBAI (tetrabutylammonium iodide) as a catalyst. |
References
-
Burda, E., et al. (2022). "Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives." Organic Letters, 24(18), 3431–3434.[3]
-
Mykhailiuk, P. K. (2020). "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." ChemRxiv.
-
BenchChem. (2024). "Spiro[3.3]heptane-2,6-dione: Fundamental Properties and Applications." BenchChem Application Library.
-
Wuitschik, G., et al. (2010). "Spiro[3.3]heptanes as rigid, hyper-sp3-rich scaffolds for medicinal chemistry." Angewandte Chemie International Edition, 49(47), 8979-8983.
Sources
- 1. Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Spiro[3.3]heptane-2,6-dione|CAS 20061-23-8|RUO [benchchem.com]
- 3. Ketoreductase-Catalyzed Access to Axially Chiral 2,6-Disubstituted Spiro[3.3]heptane Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Functionalization of the Ketone Group in 6-(Benzyloxy)spiro[3.3]heptan-2-one
Introduction & Structural Significance[1]
The spiro[3.3]heptane scaffold has emerged as a high-value pharmacophore in modern drug discovery, serving as a saturated, conformationally restricted bioisostere for cyclohexyl and phenyl rings.[1] Unlike flat aromatic systems, the spiro[3.3]heptane core possesses significant
6-(Benzyloxy)spiro[3.3]heptan-2-one represents a critical building block. The ketone functionality at position 2 serves as a "chemical handle" for divergent synthesis, while the benzyloxy group at position 6 acts as a masked alcohol (deprotectable to the free hydroxyl) or a lipophilic anchor.
Structural Considerations: The "Pucker" Effect
Researchers must recognize that the spiro[3.3]heptane ring is not planar . To relieve torsional strain (Pitzer strain), the cyclobutane rings adopt a puckered conformation. This creates distinct facial environments for the ketone, leading to cis and trans diastereomers upon reduction or functionalization.
-
Cis-isomer: The incoming nucleophile/hydride attacks from the face opposite the benzyloxy group (steric control), placing the new substituent cis to the benzyloxy group.
-
Trans-isomer: Often thermodynamically favored in reversible reactions, placing substituents in pseudo-equatorial positions.
Reaction Landscape Overview
The ketone group in this compound undergoes classical carbonyl chemistry, but reaction times and steric outcomes are influenced by the strained rings.
Diagram 1: Divergent Synthetic Pathways
The following diagram illustrates the primary transformations accessible from the parent ketone.
Figure 1: Core synthetic divergence from the spiro-ketone scaffold.[1][2]
Application Protocols
Protocol A: Stereoselective Reduction to Alcohol
Objective: Convert the ketone to the corresponding secondary alcohol while managing diastereoselectivity.
Scientific Rationale:
Sodium borohydride (
Methodology (Standard
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous Methanol (
concentration). -
Cooling: Cool the solution to
using an ice bath. -
Addition: Add
(1.5 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas evolution. -
Reaction: Stir at
for 30 minutes, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (System: 30% EtOAc/Hexanes). -
Quench: Quench carefully with saturated aqueous
. -
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: The cis and trans isomers are usually separable by flash column chromatography on silica gel.
Data Summary: Expected Outcomes
| Reagent | Conditions | Major Product | Approx.[1][4][5][6][7][8] dr (cis:trans) |
| MeOH, | Mixture | ~1.5 : 1 | |
| L-Selectride | THF, | Kinetic Isomer | > 5 : 1 |
Protocol B: Reductive Amination (Library Synthesis)
Objective: Introduction of amine diversity for SAR (Structure-Activity Relationship) studies.
Scientific Rationale:
To preserve the benzyloxy protecting group, avoid catalytic hydrogenation (
Step-by-Step Workflow:
Figure 2: One-pot reductive amination protocol using STAB.
Detailed Procedure:
-
Imine Formation: In a vial, combine the ketone (1.0 equiv) and the primary/secondary amine (1.1 equiv) in 1,2-Dichloroethane (DCE).
-
Activation: Add Glacial Acetic Acid (1.5 equiv). Stir for 60 minutes to ensure imine/iminium formation. Note: Magnesium sulfate (
) can be added as a desiccant to drive equilibrium if the amine is non-nucleophilic. -
Reduction: Add Sodium Triacetoxyborohydride (
, 1.5 equiv) in one portion. -
Incubation: Stir at RT for 12–16 hours.
-
Workup: Quench with saturated
(ensure pH is basic to liberate the free amine). Extract with DCM. -
Purification: For library generation, use SCX-2 (Strong Cation Exchange) cartridges:
-
Load crude (dissolved in MeOH/DCM).
-
Wash with MeOH (removes non-basic impurities).
-
Elute product with
in MeOH.
-
Protocol C: Bucherer-Bergs Reaction (Hydantoin Synthesis)
Objective: Synthesis of spiro-hydantoins, which are valuable peptidomimetics and inhibitors of enzymes like aldose reductase.[9]
Scientific Rationale: The Bucherer-Bergs reaction is generally preferred over the Strecker synthesis for ketones because it yields the thermodynamically more stable product. The spiro-hydantoin ring constrains the geometry of the substituents, providing a rigid scaffold for binding assays.
Safety Warning: This reaction utilizes Potassium Cyanide (KCN). All operations must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.
Procedure:
-
Mixture: In a pressure tube or sealed vial, dissolve the ketone (1.0 equiv) in 50% aqueous Ethanol (
, 1:1). -
Reagents: Add Ammonium Carbonate (
, 4.0 equiv) and Potassium Cyanide ( , 2.0 equiv). -
Heating: Seal the vessel and heat to
for 24 hours. -
Workup: Cool to RT. Carefully acidify the solution to pH ~2 using
(perform in hood to manage potential HCN evolution). -
Isolation: The hydantoin product often precipitates as a white solid. Filter and wash with water. If no precipitate forms, extract with Ethyl Acetate.
-
Stereochemistry: This reaction typically yields the trans-hydantoin (carbonyl of hydantoin trans to the benzyloxy group) as the major isomer due to thermodynamic control.
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptane-Based Scaffolds." Journal of Organic Chemistry.
-
Mykhailiuk, P. K. (2024).[10] "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." ChemRxiv.
-
Wuitschik, G., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie International Edition.
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bucherer-Bergs Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Use of 6-(Benzyloxy)spiro[3.3]heptan-2-one in the synthesis of bioactive molecules
[1]
Executive Summary
This compound represents a "Janus-faced" scaffold: a rigid, spirocyclic core possessing two distinct orthogonal handles.[1] One face presents a reactive ketone for immediate functionalization (e.g., reductive amination, Grignard addition), while the distal face is masked by a robust benzyl ether.[1][2]
This architecture allows for the precise construction of 2,6-disubstituted spiro[3.3]heptanes .[2][3] These cores are increasingly utilized as bioisosteres for piperidines , cyclohexanes , and phenyl rings (para/meta substituted) to improve metabolic stability, solubility, and patentability (IP space) without sacrificing potency.[1][2]
Key Physicochemical Advantages
| Property | Spiro[3.3]heptane Core Impact |
| Geometry | Rigid, linear exit vectors (approx. 180°) mimicking para-phenyl but with 3D bulk.[2] |
| Lipophilicity | Lowers LogD compared to phenyl/cyclohexyl analogs due to compact polarity.[1] |
| Metabolism | Blocks CYP450 oxidation sites common in piperidines; spiro-carbon prevents aromatization.[1] |
| Fsp³ Score | Increases saturation (Fsp³ = 1.0 for the core), correlating with higher clinical success rates.[1][2][4] |
Strategic Synthetic Workflow
The utility of this building block lies in its divergent reactivity. The following diagram illustrates the primary workflows for accessing bioactive libraries.
Figure 1: Divergent synthetic pathways from the parent ketone.[1][2] The scaffold enables access to amine, ether, and quaternary carbon centers.[1][2]
Detailed Experimental Protocols
Protocol A: Synthesis of Spiro-Piperidine Surrogates (Reductive Amination)
This protocol describes the conversion of the ketone to a secondary or tertiary amine.[1][2] This is the primary method for replacing piperidine rings in hit-to-lead optimization.[1]
Mechanism: Formation of a hemiaminal
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine Partner: Primary or Secondary Amine (1.1–1.2 equiv)[1][2]
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1][2]
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)[1][2]
Step-by-Step Procedure
-
Imine Formation:
-
In a flame-dried round-bottom flask under
, dissolve this compound (100 mg, 0.46 mmol) in anhydrous DCE (4.0 mL). -
Add the amine partner (0.51 mmol) followed by acetic acid (28 µL, 0.46 mmol).
-
Stir at room temperature (RT) for 30–60 minutes to ensure imine/iminium formation. Note: If using sterically hindered amines, adding
(1.5 equiv) can facilitate this step.[1][2]
-
-
Reduction:
-
Work-up:
-
Purification:
-
Purify via flash column chromatography (Silica gel, typically DCM/MeOH/
gradients) to yield the 2-amino-6-(benzyloxy)spiro[3.3]heptane .[2]
-
Protocol B: Benzyl Deprotection & Core Inversion
To functionalize the distal end (position 6), the benzyl group must be removed.[2] This reveals a secondary alcohol which can be oxidized to a ketone, effectively "flipping" the molecule if the position 2 ketone was previously derivatized.[2]
Materials
-
Substrate: this compound (or its derivative from Protocol A)
-
Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)[1][2]
-
Hydrogen Source:
balloon or ammonium formate (transfer hydrogenation)[1][2]
Step-by-Step Procedure
-
Setup:
-
Hydrogenation:
-
Purge the flask with
, then evacuate and backfill with (balloon pressure). -
Stir vigorously at RT for 2–6 hours.
-
Checkpoint: TLC or LC-MS should show loss of the benzyl signal and a mass shift of -90 Da.[1]
-
-
Isolation:
-
Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with MeOH.[2]
-
Concentrate the filtrate to obtain the 6-hydroxy-spiro[3.3]heptan-2-one (or derivative).
-
Note: This intermediate is polar.[1] If carrying forward to oxidation (e.g., Swern or Dess-Martin), crude material is often sufficient.[1][2]
-
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Yield in Reductive Amination | Incomplete imine formation due to steric hindrance.[1] | Use Titanium(IV) isopropoxide as a Lewis acid additive (1.5 equiv) before adding the reducing agent.[1][2] |
| Cis/Trans Isomerism | The spiro[3.3]heptane core creates cis/trans isomers (1:1 to 3:1 ratios common).[1][2] | Isomers are often separable by preparative HPLC or SFC .[1][2] For biological assays, separation is critical as the vectors differ significantly.[1][2] |
| Incomplete Deprotection | Catalyst poisoning by amines (if Protocol A was run first).[1][2] | Add 1.0 equiv of HCl or Acetic Acid to protonate the amine during hydrogenation, or use |
References
-
Burkhard, J. A., et al. (2010).[1][2] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives.Journal of Organic Chemistry .[1][2] Link[1][2]
-
Mykhailiuk, P. K. (2020).[1][2][3] Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery.[1][4][5][6]Enamine Application Notes . Link
-
Wuitschik, G., et al. (2010).[1][2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][2]Angewandte Chemie International Edition . Link[1][2]
-
Barnes-Seeman, D. (2016).[1][2] The Role of Spirocyclic Scaffolds in Drug Discovery.[2]Journal of Medicinal Chemistry . Link[1][2]
Disclaimer: This protocol is intended for research use only. All chemical transformations should be performed in a fume hood by trained personnel wearing appropriate PPE.[2]
Sources
Troubleshooting & Optimization
Technical Support Guide: Synthesis of 6-(Benzyloxy)spiro[3.3]heptan-2-one
This guide serves as a comprehensive technical resource for the synthesis of 6-(Benzyloxy)spiro[3.3]heptan-2-one , a critical intermediate in medicinal chemistry often used as a saturated bioisostere for phenyl rings.
Executive Summary & Strategic Analysis
The synthesis of this compound presents a classic challenge in desymmetrization . The target molecule possesses a spiro[3.3]heptane core with two distinct functionalities on opposite rings: a ketone and a benzyl ether.
Core Challenge: The starting material is typically the symmetric Spiro[3.3]heptane-2,6-dione . The primary difficulty lies in differentiating the two identical ketone groups to install the benzyloxy group on one side while preserving the ketone on the other.
Recommended Route: Statistical Mono-Protection (Desymmetrization) This route is the most robust for laboratory-scale synthesis (1–50 g). It relies on the statistical mono-ketalization of the dione, followed by functional group manipulation. While it requires chromatographic separation, it avoids the harsh conditions and complex reagents of de novo ring construction (e.g., [2+2] cycloadditions with dichloroketene).
Master Synthetic Workflow (Desymmetrization Strategy)
The following diagram outlines the logical flow of the synthesis, highlighting key decision points and intermediates.
Figure 1: Step-wise desymmetrization of spiro[3.3]heptane-2,6-dione to the target benzyl ether ketone.
Detailed Experimental Protocol
Step 1: Mono-Ketalization of Spiro[3.3]heptane-2,6-dione
Objective: Protect one ketone group to allow selective reduction of the other.
-
Reagents: Spiro[3.3]heptane-2,6-dione (1.0 equiv), Ethylene glycol (0.9–1.0 equiv), p-Toluenesulfonic acid (pTSA) (0.05 equiv), Toluene.
-
Procedure:
-
Dissolve the dione in toluene (approx. 10 mL/g).
-
Add ethylene glycol and pTSA.
-
Reflux with a Dean-Stark trap to remove water. Monitor by TLC.
-
Critical Endpoint: Stop the reaction when the di-ketal spot becomes prominent. It is better to have unreacted starting material (which can be recycled) than to over-protect.
-
-
Purification: Flash chromatography is mandatory to separate the mono-ketal from the dione and di-ketal.
Step 2: Reduction to the Alcohol
Objective: Convert the remaining ketone to a hydroxyl group.
-
Reagents: Mono-ketal intermediate (1.0 equiv), Sodium Borohydride (NaBH4) (0.6 equiv), Methanol.
-
Procedure:
-
Technical Note: The resulting alcohol is formed as a mixture of conformers, but since the spiro ring is flexible and the final product (ketone) removes this center, the stereochemistry at this stage is transient.
Step 3: Benzylation (Williamson Ether Synthesis)
Objective: Install the benzyl protecting group.
-
Reagents: Alcohol intermediate (1.0 equiv), Benzyl bromide (BnBr) (1.2 equiv), Sodium Hydride (NaH, 60% dispersion) (1.5 equiv), DMF or THF.
-
Procedure:
-
Wash NaH with hexane (optional) and suspend in dry DMF/THF at 0°C.
-
Add the alcohol (dissolved in solvent) dropwise. Stir for 30 min to form the alkoxide.
-
Add BnBr dropwise.
-
Warm to RT and stir for 2–4 hours.
-
Quench carefully with water (exothermic!). Extract with ether/EtOAc.
-
Step 4: Deprotection to Final Ketone
Objective: Remove the ketal protecting group to restore the ketone.
-
Reagents: Benzylated ketal (1.0 equiv), 1M HCl or 10% pTSA, Acetone/Water (4:1).
-
Procedure:
-
Dissolve the intermediate in Acetone/Water.
-
Add acid catalyst.
-
Heat to 40–50°C or stir at RT overnight.
-
Neutralize with NaHCO3, extract with DCM.
-
Troubleshooting & FAQ
Issue: Poor Selectivity in Step 1 (Too much Di-ketal)
Diagnosis: The reaction is driven to completion too aggressively or excess glycol was used. Solution:
-
Stoichiometry: Reduce ethylene glycol to 0.8–0.9 equivalents .
-
Monitoring: Stop the reaction at ~70% conversion.
-
Recycling: The unreacted dione is easily recovered during chromatography (it is the most polar component) and can be re-subjected to the reaction.
Issue: Low Yield in Benzylation (Step 3)
Diagnosis: Incomplete deprotonation or wet solvents. Solution:
-
Solvent Quality: DMF must be anhydrous . Water destroys NaH and inhibits alkoxide formation.
-
Temperature: Ensure the deprotonation step (Alcohol + NaH) proceeds for at least 30 minutes at 0°C–RT before adding benzyl bromide.
-
Catalyst: Adding a catalytic amount of TBAI (Tetrabutylammonium iodide) can accelerate the reaction if it is sluggish.
Issue: Ketal Hydrolysis is Slow (Step 4)
Diagnosis: The spiro[3.3]heptane system is sterically crowded, making the ketal robust. Solution:
-
Heat: Increase temperature to 50–60°C.
-
Acid Strength: Switch from pTSA to 2M HCl or 3M H2SO4 .
-
Trans-ketalization: Use Acetone as the solvent (in large excess) to drive the equilibrium by forming 2,2-dimethoxypropane (volatile).
FAQ: Is the product chiral?
Answer: No. While the intermediate alcohol in Step 2 has a stereocenter, the final product This compound is achiral. The molecule possesses a plane of symmetry passing through the carbonyl group (C2), the spiro center, and the benzyloxy-substituted carbon (C6). Therefore, no enantioselective synthesis is required.
Comparative Data: Desymmetrization vs. De Novo Synthesis
| Feature | Desymmetrization Route (Recommended) | De Novo Route ([2+2] Cycloaddition) |
| Starting Material | Spiro[3.3]heptane-2,6-dione | 3-(Benzyloxy)cyclobutanone |
| Key Reaction | Ketalization / Reduction | Dichloroketene [2+2] / Dechlorination |
| Step Count | 4 Steps | 4-5 Steps |
| Scalability | High (Gram to Kg) | Moderate (Dichloroketene is hazardous) |
| Purification | Chromatography required (Step 1) | Distillation / Chromatography |
| Safety Profile | Standard Organic Hazards | High Hazard (Reactive Ketenes, Zn/AcOH) |
Note on De Novo Route: This involves reacting 3-(benzyloxy)-1-methylenecyclobutane with trichloroacetyl chloride/Zn to form the second ring. This is viable but operationally more demanding due to the handling of dichloroketene.
References
-
Spiro[3.
-
Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes.[3]
-
Source:
-
-
Spiro[3.
-
General Ketalization/Desymmetrization Protocols
-
Bioisosteric Applications
Sources
Technical Support Center: Optimization of Spiro[3.3]heptanone Synthesis
Welcome to the technical support center for the synthesis of spiro[3.3]heptanone and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable scaffold. The unique three-dimensional structure of spiro[3.3]heptane makes it a compelling bioisostere for aromatic rings in medicinal chemistry, offering potential improvements in physicochemical properties.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during its synthesis and optimize your reaction conditions for higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of spiro[3.3]heptanone, with a focus on the widely used [2+2] cycloaddition of keteniminium salts with alkenes.
Category 1: Low or No Product Yield
Question 1: I am not observing any formation of my desired spiro[3.3]heptanone product. What are the most critical parameters to check?
Answer: When no product is formed, it's essential to systematically review the most critical aspects of the reaction setup. Here’s a checklist of probable causes and solutions:
-
Reagent Quality: The purity of your starting materials is paramount.
-
Triflic Anhydride ((Tf)₂O): This is a highly reactive and moisture-sensitive reagent. Use a fresh bottle or a properly stored aliquot. Degradation of triflic anhydride is a common cause of reaction failure.
-
Solvent: Ensure your solvent (e.g., 1,2-dichloroethane) is anhydrous. The presence of water will quench the highly electrophilic species in the reaction.
-
Amide and Alkene: Verify the purity of your amide and alkene starting materials. Impurities can interfere with the formation of the key keteniminium salt intermediate.
-
-
Reaction Temperature: The thermal reaction for the formation of the keteniminium salt and subsequent cycloaddition typically requires elevated temperatures (reflux).[3] Ensure your reaction is reaching the target temperature. A calibrated thermometer and proper heating mantle setup are crucial.
-
Inert Atmosphere: While not always strictly necessary for all substrates, maintaining an inert atmosphere (e.g., under nitrogen or argon) can prevent the degradation of sensitive reagents and intermediates, especially when working on a smaller scale or with particularly reactive species.
Question 2: My reaction yield is consistently low. How can I optimize the conditions to improve it?
Answer: Low yields can be frustrating, but there are several avenues for optimization. Consider the following adjustments:
-
Stoichiometry of Reagents: The stoichiometry of the amide, triflic anhydride, and the base is critical. A slight excess of the amide and triflic anhydride (e.g., 1.2 equivalents) relative to the alkene is often employed.[4] Experimenting with the stoichiometry in small increments can lead to significant improvements.
-
Choice of Base: The base plays a crucial role in scavenging the triflic acid generated during the reaction.
-
2,6-Lutidine and Collidine: These are commonly used non-nucleophilic bases.[3] If you are experiencing low yields with one, consider trying the other. Collidine is a slightly stronger base and can be more effective in some cases.
-
Proton Sponges: For particularly sensitive substrates, a stronger, non-nucleophilic base like a proton sponge may be beneficial, although these are more expensive.
-
-
Reaction Time: The typical reaction time is around 16 hours at reflux.[4] If you are stopping the reaction too early, it may not have gone to completion. Conversely, excessively long reaction times can lead to product degradation. Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time.
-
Concentration: The concentration of the reactants can influence the reaction rate. If the reaction is too dilute, the rate of the desired bimolecular reaction may be slow. Consider running the reaction at a higher concentration.
Category 2: Side Product Formation and Purification
Question 3: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products is a common challenge. The most likely culprits are:
-
Polymerization of the Alkene: This is especially problematic with electron-rich alkenes. To mitigate this, you can try adding the alkene slowly to the reaction mixture at the reaction temperature. Using a slight excess of the amide and triflic anhydride can also help to ensure the alkene reacts in the desired cycloaddition.
-
Reaction of the Keteniminium Salt with Itself: At high concentrations and temperatures, the keteniminium salt can undergo side reactions. Again, slow addition of one of the precursors or running the reaction at a slightly lower concentration might be beneficial.
-
Incomplete Hydrolysis: The initial product of the cycloaddition is a vinamidinium salt, which needs to be hydrolyzed to the desired ketone.[3] Incomplete hydrolysis will result in a mixture of products. Ensure the aqueous workup with a base like sodium bicarbonate (NaHCO₃) is sufficiently long and vigorous to ensure complete conversion.[4]
Question 4: I am having difficulty purifying my spiro[3.3]heptanone product. What are the recommended purification techniques?
Answer: The purification strategy will depend on the physical properties of your specific spiro[3.3]heptanone derivative.
-
Column Chromatography: This is the most common method for purifying spiro[3.3]heptanones on a small to medium scale (100 mg to 5 g).[4] A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point. The polarity of the eluent system will need to be optimized based on the polarity of your compound.
-
Vacuum Distillation: For larger scale syntheses (10-40 g) and for products that are thermally stable and have a sufficiently low boiling point, vacuum distillation can be a very effective and economical purification method.[2][3]
-
Crystallization: If your product is a solid, recrystallization from an appropriate solvent system can provide highly pure material.
Experimental Protocols and Data
General Protocol for Spiro[3.3]heptanone Synthesis via [2+2] Cycloaddition
This protocol is a general guideline and may require optimization for specific substrates.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the amide (1.2 equiv.) and the alkene (1.0 equiv.).
-
Dissolve the starting materials in anhydrous 1,2-dichloroethane.
-
Add the non-nucleophilic base (e.g., 2,6-lutidine or collidine, 1.2 equiv.).
-
Slowly add triflic anhydride (1.2 equiv.) to the stirred solution at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the biphasic mixture vigorously for 1-2 hours to ensure complete hydrolysis of the vinamidinium salt.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or vacuum distillation.
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| No Product | Degraded triflic anhydride | Use a fresh bottle or a properly stored aliquot. |
| Wet solvent | Use anhydrous solvent. | |
| Incorrect reaction temperature | Ensure the reaction is reaching reflux. | |
| Low Yield | Suboptimal reagent stoichiometry | Experiment with slight excesses of amide and triflic anhydride. |
| Inefficient base | Try a different non-nucleophilic base (e.g., collidine). | |
| Incomplete reaction | Monitor by TLC/GC-MS to determine optimal reaction time. | |
| Side Products | Alkene polymerization | Add the alkene slowly to the hot reaction mixture. |
| Incomplete hydrolysis | Ensure vigorous stirring during the aqueous workup for a sufficient time. | |
| Purification Issues | Co-eluting impurities | Optimize the solvent system for column chromatography. |
| Thermal decomposition | If using distillation, ensure a good vacuum and avoid overheating. |
Visualizing the Process
Reaction Mechanism
Caption: Key steps in spiro[3.3]heptanone synthesis.
Troubleshooting Workflow
Sources
Purification techniques for 6-(Benzyloxy)spiro[3.3]heptan-2-one isomers
The following guide serves as a specialized Technical Support Center for the purification of 6-(Benzyloxy)spiro[3.3]heptan-2-one . It is designed to address the specific stereochemical and regiochemical challenges inherent to the spiro[3.3]heptane scaffold.
Status: Active | Tier: L3 (Senior Application Scientist) | Topic: Isomer Purification & Isolation[1][2]
System Overview & Stereochemical Analysis
Before troubleshooting purification, it is critical to define the "isomers" you are observing.[1][2] The spiro[3.3]heptane scaffold possesses unique symmetry elements that often confuse initial analysis.
The Symmetry Paradox
Users frequently report observing "isomers" in chiral HPLC or NMR, assuming the molecule exists as an enantiomeric pair.[1][2]
-
Technical Reality: this compound is achiral (meso-like) under standard conditions.[1][2]
-
Implication: If you are seeing multiple peaks, they are not enantiomers of your target ketone.[1][2] They are likely:
Troubleshooting Guides (Q&A Format)
Case A: "I see two distinct spots on TLC/LC-MS with identical mass."
Diagnosis: You are likely dealing with Regioisomeric Impurities generated during the ring-formation step (often [2+2] cycloaddition).[1][2]
Q: How do I distinguish between the target 6-isomer and the 1-isomer impurity? A: The 6-isomer is symmetric; the 1-isomer is not.[2]
-
1H NMR Validation:
-
Target (6-isomer): Look for symmetry in the cyclobutane protons. The protons on C1/C3 will appear chemically equivalent (or a simplified pattern).
-
Impurity (1-isomer): The proximity of the benzyloxy group to the spiro center on the same ring as the ketone (or adjacent) breaks the symmetry, resulting in a more complex multiplet splitting pattern.[1][2]
-
-
Purification Protocol (Regioisomers):
-
Stationary Phase: High-surface area Silica (40-63 µm).[1][2]
-
Mobile Phase: Gradient of Hexane:Ethyl Acetate (EtOAc) .[1][2]
-
Tip: The 1-isomer (sterically crowded) often elutes slightly faster than the 6-isomer due to differences in effective polarity and interaction with the silica surface.[1][2] Start with a shallow gradient (0%
20% EtOAc over 20 CV).[1][2]
Case B: "My product is a mixture of cis and trans isomers."
Diagnosis: You are actually detecting the Alcohol Precursor (6-(benzyloxy)spiro[3.3]heptan-2-ol), not the ketone.[1][2]
Q: Why can't I separate the cis/trans isomers of the ketone? A: Because they do not exist.[1][2]
-
Explanation: The cis and trans descriptors apply to the relationship between the hydroxyl group and the benzyloxy group in the alcohol intermediate.[1][2] Upon oxidation to the ketone (
), the stereocenter at C2 is destroyed, and the molecule becomes planar at that position.[1][2] Both cis-alcohol and trans-alcohol converge to the same single ketone product .[1][2] -
Action Item: If you see "cis/trans" peaks, your oxidation (Swern, Dess-Martin, or Jones) is incomplete.[1][2]
-
Purification Protocol (Cleanup):
-
Scavenging: Use a polymer-supported aldehyde scavenger if using Swern, or a simple bicarb wash for Jones.[1][2]
-
Separation: The ketone is significantly less polar than the alcohol.[1][2]
-
Solvent System: 15% Acetone in Hexane provides excellent resolution between the ketone (Rf ~0.[1][2]6) and residual alcohol (Rf ~0.2).[2]
-
Case C: "I need to purify the intermediate Alcohol (cis/trans) before oxidation."
Diagnosis: You want to isolate a specific diastereomer of the diol/alcohol for characterization or kinetic studies.[1][2]
Q: What is the best method to separate the cis and trans alcohols? A: These are diastereomers with distinct physical properties.[1][2]
Visualizing the Purification Logic
The following diagram illustrates the convergence of isomers during synthesis and the divergence of impurities.
Figure 1: Isomer convergence map.[1][2] Note that cis/trans alcohol intermediates converge to a single achiral ketone, simplifying downstream purification.[1][2]
Quantitative Data & Solvent Screening
Solubility Profile (at 25°C)
| Solvent | Solubility (mg/mL) | Application |
| Dichloromethane | >500 | Loading solvent for chromatography.[1][2] |
| Ethyl Acetate | >300 | Mobile phase modifier.[1][2] |
| Hexane/Heptane | < 10 | Anti-solvent for crystallization.[1][2] |
| Methanol | Moderate | Good for reverse-phase HPLC loading.[2] |
| Diisopropyl Ether | Low (Cold) | Best for selective crystallization. |
Chromatography Parameters (Flash)
-
Detection: UV 254 nm (Strong absorption from Benzyloxy group).[1][2]
-
Stain: Anisaldehyde (Ketone stains distinct orange/red; Alcohol stains blue/purple).[1][2]
References & Authoritative Sources
-
Spiro[3.3]heptane Stereochemistry:
-
Fecht's Acid Derivatives: The fundamental stereochemistry of 2,6-substituted spiro[3.3]heptanes was established via the resolution of spiro[3.3]heptane-2,6-dicarboxylic acid.[2]
-
Source: Földes, D., et al. (2018).[1][2] "Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker." ResearchGate.[1][2][3][4]
-
-
Synthesis & Regioisomerism:
-
Building Blocks: Methodologies for constructing 1,6- vs 2,6-functionalized spiroheptanes via [2+2] cycloaddition (dichloroketene route) vs. cyclization of pentaerythritol derivatives.[1][2]
-
Source: Levterov, V. V., et al. (2019).[1][2] "A stereochemical journey around spirocyclic glutamic acid analogs." Beilstein Journal of Organic Chemistry.
-
-
General Purification of Cyclobutanones:
Sources
Validation & Comparative
A Comparative Guide to the Biological Evaluation of 6-(Benzyloxy)spiro[3.3]heptan-2-one Derivatives as Novel Anticancer Agents
This guide provides a comprehensive framework for the biological evaluation of 6-(benzyloxy)spiro[3.3]heptan-2-one derivatives, a novel class of compounds with potential therapeutic applications. We will delve into the scientific rationale for exploring this scaffold, propose a logical, tiered evaluation strategy, and compare its potential performance against established alternatives, supported by detailed experimental protocols. Our focus is on providing researchers and drug development professionals with the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.
The Scientific Rationale: Why Spiro[3.3]heptane?
In modern medicinal chemistry, there is a significant drive to move beyond flat, two-dimensional molecules and explore the chemical space offered by three-dimensional, sp³-rich scaffolds.[1] The spiro[3.3]heptane core is a prime example of such a scaffold. It is a rigid, strained ring system that presents substituents in precise, non-coplanar vectors.[2] This unique three-dimensional arrangement is increasingly utilized as a bioisosteric replacement for common aromatic rings, such as benzene.[3][4]
The replacement of a flat phenyl group with a saturated spiro[3.3]heptane scaffold can offer several advantages:
-
Improved Physicochemical Properties: It often leads to increased solubility and decreased lipophilicity, which are critical for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2][5]
-
Novel Intellectual Property: It provides a pathway to create patent-free analogs of existing drugs.[2][6]
-
Enhanced Target Engagement: The rigid 3D geometry can lead to more specific and potent interactions within the binding pockets of biological targets.
This strategy has been successfully validated by incorporating the spiro[3.3]heptane core into analogs of FDA-approved drugs, such as the anticancer agents Sonidegib and Vorinostat, where it replaced meta- and mono-substituted phenyl rings, respectively, while retaining high biological potency.[5][6]
Caption: Bioisosteric replacement of a planar benzene ring with a 3D spiro[3.3]heptane scaffold.
Proposed Biological Target: Matrix Metalloproteinases (MMPs)
Given the structural rigidity of the spiro[3.3]heptane scaffold, derivatives are excellent candidates for enzyme inhibitors. A highly relevant target class in oncology is the Matrix Metalloproteinase (MMP) family .[7] MMPs are zinc-dependent endopeptidases that degrade components of the extracellular matrix (ECM).[8] Overexpression of certain MMPs, such as MMP-13 and MMP-14, is strongly associated with cancer progression, invasion, and metastasis.[][10] Therefore, inhibiting MMPs is a validated therapeutic strategy for impeding tumor growth and spread.[11]
The this compound scaffold combines the rigid spiro-core, which can fit into the enzyme's S1' specificity pocket, with a benzyloxy group that can form key interactions and a ketone that can be a zinc-binding group or a handle for further derivatization.
Caption: Simplified pathway showing the role of MMPs in metastasis and the point of intervention.
A Tiered Strategy for Biological Evaluation
A logical, multi-tiered approach is essential for efficiently evaluating novel compounds. This strategy progresses from broad, cell-based screening to specific, target-based assays and finally to mechanistic studies.
Caption: A tiered workflow for the biological evaluation of novel spiro[3.3]heptane derivatives.
Tier 1: In Vitro Cytotoxicity Screening
The initial step is to assess the general anti-proliferative activity of the synthesized derivatives against a panel of human cancer cell lines. This provides a broad view of their potency and spectrum of activity.
-
Rationale: To quickly identify if the compounds have a biological effect on cancer cell growth and to determine the concentration range for subsequent experiments.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12]
-
Comparison Point: Activity should be compared against a standard-of-care chemotherapy agent (e.g., Doxorubicin) and a known broad-spectrum MMP inhibitor (e.g., Marimastat).
Tier 2: Target-Specific MMP Inhibition Assay
Compounds showing promising cytotoxicity are then tested for their ability to directly inhibit the proposed enzyme target, MMP-13 or MMP-14.
-
Rationale: To validate that the observed cytotoxicity is, at least in part, due to the inhibition of the intended target. This is a crucial step to link the chemical structure to a specific mechanism of action.
-
Methodology: A fluorescence-based enzymatic assay using a specific, commercially available fluorogenic MMP substrate.[10] The cleavage of the substrate by the MMP enzyme results in a fluorescent signal, which is quenched in the presence of an effective inhibitor.
-
Comparison Point: The inhibitory potency (IC₅₀) of the derivatives should be compared to a selective, known MMP inhibitor (e.g., CL-82198 for MMP-13).[]
Tier 3: Mechanistic Cellular Assays
For compounds confirmed as potent MMP inhibitors, the next step is to understand how they induce cell death.
-
Rationale: To differentiate between different modes of cell death (e.g., apoptosis vs. necrosis) and to provide deeper insight into the cellular consequences of target inhibition.
-
Methodology: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
-
Comparison Point: The apoptotic profile induced by the test compounds can be compared to that of known apoptosis inducers like Staurosporine.
Data Interpretation and Comparative Analysis
All quantitative data should be summarized in tables for clear comparison. This allows for a direct assessment of the novel derivatives against established compounds.
Table 1: Comparative Cytotoxicity (GI₅₀ in µM) after 72h Treatment
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) |
|---|---|---|---|
| Derivative 1 (Example) | 8.5 ± 1.2 | 12.1 ± 2.5 | 15.3 ± 3.1 |
| Derivative 2 (Example) | > 50 | > 50 | > 50 |
| Marimastat (Control) | 25.6 ± 4.5 | 30.2 ± 5.1 | 41.8 ± 6.3 |
| Doxorubicin (Control) | 0.2 ± 0.05 | 0.1 ± 0.02 | 0.3 ± 0.07 |
Note: Data are hypothetical examples for illustrative purposes.
Table 2: Comparative MMP-13 Enzymatic Inhibition (IC₅₀ in µM)
| Compound | IC₅₀ (µM) |
|---|---|
| Derivative 1 (Example) | 1.2 ± 0.3 |
| Derivative 2 (Example) | > 100 |
| Marimastat (Control) | 0.05 ± 0.01 |
| CL-82198 (Control) | 0.02 ± 0.005 |
Note: Data are hypothetical examples for illustrative purposes.
Detailed Experimental Protocols
Protocol: MTT Cell Viability Assay
This protocol is adapted from standard methodologies.[12][13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ values using non-linear regression.
Protocol: Fluorogenic MMP-13 Inhibition Assay
This protocol is based on principles for fluorescence-based enzymatic assays.[10]
-
Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5). Dilute recombinant human MMP-13 enzyme and a fluorogenic MMP-13 substrate to their working concentrations in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Plate Setup: In a black 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound dilution, and 25 µL of the diluted MMP-13 enzyme solution.
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the fluorogenic substrate to each well to start the reaction.
-
Data Acquisition: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 328/393 nm) every 60 seconds for 30-60 minutes using a fluorescence plate reader.
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Determine the percentage of inhibition relative to a vehicle control and calculate the IC₅₀ value.
References
-
Radchenko, D. S., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]
-
Arts, M., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Available at: [Link]
-
Groves, J. T., et al. (2025). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]
-
Arts, M., et al. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Available at: [Link]
-
JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Available at: [Link]
-
Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. Available at: [Link]
-
Singh, S., et al. Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. Connect Journals. Available at: [Link]
-
Wouters, B. G., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo. Available at: [Link]
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Slideshare. (2021). In vitro methods of screening of anticancer agents. Available at: [Link]
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ResearchGate. (2025). Guideline for anticancer assays in cells. Available at: [Link]
-
ResearchGate. (2024). Synthesis of (racemic) spiro[3.3]heptanones. ResearchGate. Available at: [Link]
-
Han, B., et al. (2023). Identification of small molecule inhibitors against MMP-14 via High-Throughput screening. Bioorganic & Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2024). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes. Available at: [Link]
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Wikipedia. Metalloprotease inhibitor. Available at: [Link]
-
Patsnap Synapse. (2025). What are the new molecules for MMP1 inhibitors?. Available at: [Link]
-
Laronha, H., et al. (2021). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. Molecules. Available at: [Link]
-
ResearchGate. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Available at: [Link]
-
Matarak, A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules. Available at: [Link]
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In Vitro ADME Profiling of 6-(Benzyloxy)spiro[3.3]heptan-2-one Scaffolds: A Comparative Bioisosteric Guide
Topic: In vitro ADME properties of compounds containing the 6-(benzyloxy)spiro[3.3]heptan-2-one scaffold Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical analysis of the This compound scaffold, a critical building block for accessing spiro[3.3]heptane-based chemical space. In modern medicinal chemistry, this scaffold serves as a saturated, three-dimensional bioisostere for planar aromatic rings (e.g., phenyl, pyridine) and flexible saturated rings (e.g., cyclohexane).
While the phenyl ring is ubiquitous, its planarity and high lipophilicity often lead to suboptimal solubility and metabolic liabilities. The spiro[3.3]heptane scaffold offers a solution by increasing fraction saturated carbon (
Comparative Physicochemical Profile
The substitution of a phenyl ring with a spiro[3.3]heptane core (derived from the this compound precursor) fundamentally alters the molecular property landscape.
Table 1: Scaffold Performance Comparison
Data synthesized from comparative studies of bioisosteres (e.g., Sonidegib and Vorinostat analogs).
| Property | Phenyl Ring (Benchmark) | Cyclohexane (Saturated Analog) | Spiro[3.3]heptane Scaffold | Impact on Drug Design |
| Geometry | Planar (2D) | Chair/Boat (3D, Flexible) | Pucker/Butterfly (3D, Rigid) | Rigid 3D shape improves selectivity; non-collinear vectors mimic meta/para substitution. |
| Lipophilicity (LogD) | High (Baseline) | High (often > Phenyl) | Reduced (~0.5 - 0.8 units lower) | Lower LogD improves solubility and reduces non-specific binding. |
| Solubility | Low to Moderate | Low (Grease ball effect) | Enhanced | Higher |
| Metabolic Stability ( | Variable (CYP oxidation) | Low (Multiple oxidation sites) | Isomer Dependent | Trans-isomers generally show superior stability to cis-isomers. |
| Permeability ( | High | High | High | Maintains lipophilic character sufficient for membrane crossing. |
Critical In Vitro ADME Properties
2.1. Metabolic Stability & Stereochemical Liability
Unlike the planar phenyl ring, the spiro[3.3]heptane scaffold introduces stereochemistry (cis/trans isomerism) relative to the 2- and 6-positions. This is the single most critical ADME factor.
-
The "Cis" Liability: In 6-substituted spiro[3.3]heptanes, the cis-isomer often exhibits significantly higher intrinsic clearance (
) compared to the trans-isomer. -
Ketone & Ether Liabilities: For the specific precursor This compound :
-
Ketone Reduction: The C2-ketone is a substrate for Aldo-Keto Reductases (AKR) and cytosolic dehydrogenases, leading to rapid conversion to the alcohol in hepatocyte assays.
-
Dealkylation: The benzyloxy group is susceptible to CYP-mediated O-dealkylation, releasing benzaldehyde and the free alcohol.
-
2.2. Permeability (Caco-2)
Compounds containing this scaffold typically display high passive permeability (
2.3. Plasma Protein Binding (PPB)
The reduction in LogD observed when switching from Phenyl to Spiro[3.3]heptane (typically
Visualizing the Metabolic Fate
The following diagram illustrates the primary metabolic pathways for the this compound scaffold in liver microsomes/hepatocytes.
Figure 1: Predicted metabolic pathways for this compound. The ketone reduction is often the dominant clearance route in hepatocytes unless sterically hindered.
Experimental Protocols
To validate the ADME properties of this scaffold, the following self-validating protocols are recommended.
Protocol A: Microsomal Stability Assay (Phase I Metabolism)
Purpose: Determine Intrinsic Clearance (
-
Preparation:
-
Prepare a 10 mM stock of the test compound in DMSO.
-
Dilute to 1 µM working concentration in potassium phosphate buffer (100 mM, pH 7.4).
-
-
Incubation:
-
Pre-incubate 1 µM compound with human liver microsomes (0.5 mg/mL protein) at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).
-
Controls: Include Testosterone (high turnover) and Warfarin (low turnover) as benchmarks.
-
-
Sampling:
-
Take aliquots (50 µL) at T=0, 5, 15, 30, and 45 minutes.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min) to pellet proteins.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
-
Plot ln(% remaining) vs. time. Slope =
. - .
-
Protocol B: Thermodynamic Solubility (Shake-Flask)
Purpose: Quantify the solubility advantage of the spiro scaffold over phenyl analogs.
-
Saturation: Add excess solid compound to 1 mL of PBS (pH 7.4) in a glass vial.
-
Equilibration: Shake at 300 rpm for 24 hours at 25°C.
-
Separation: Filter through a PVDF membrane (0.22 µm) or centrifuge at 15,000 rpm for 10 min.
-
Quantification: Analyze the filtrate by HPLC-UV against a standard curve prepared in DMSO.
-
Self-Validation Check: Ensure the final pH of the solution has not shifted significantly from 7.4.
-
Strategic Recommendations
-
Prioritize Trans-Isomers: When synthesizing derivatives from this compound, prioritize the trans-configuration for the 2,6-disubstitution. Data indicates trans-isomers can have 2-4x longer half-lives than cis-isomers due to steric shielding of the spiro-ring protons.
-
Block the Ketone: If the ketone is not the final pharmacophore, reductively aminate or alkylate it early. Free ketones in this scaffold are high-clearance liabilities due to reductase activity.
-
Monitor De-benzylation: The benzyloxy group is a metabolic handle. For lead optimization, consider replacing the benzyl ether with a more stable ether (e.g., difluoromethyl ether) or a direct heteroaryl attachment if metabolic stability is poor.
References
-
Mykhailiuk, P. K., et al. (2024).[2][3] Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Angewandte Chemie International Edition.
-
[Link]
-
-
Levterov, V. V., et al. (2025). Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry.
-
[Link]
-
-
Barnes-Seeman, D., et al. (2014). The Role of Saturated Bioisosteres in Modern Drug Discovery. Journal of Medicinal Chemistry, 57(21), 5845–5859.
-
[Link]
-
Sources
The Spiro[3.3]heptane Scaffold: A Gateway to Superior Drug-like Properties
A Senior Application Scientist's Guide to Validating a Premier Bioisostere
In the modern era of drug discovery, the mantra of "escaping flatland" has become a guiding principle for medicinal chemists.[1] This paradigm shift reflects a move away from flat, aromatic, sp²-rich molecules towards more three-dimensional, sp³-rich scaffolds. The rationale is compelling: increased three-dimensionality often correlates with improved solubility, enhanced metabolic stability, greater target selectivity, and the potential to access novel intellectual property space.[2][3]
Among the vanguard of these 3D scaffolds, the spiro[3.3]heptane core has emerged as a particularly valuable motif.[4] Its rigid, well-defined geometry and unique vector orientations make it an exceptional bioisosteric replacement for common planar rings, fundamentally improving the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of drug candidates.[4][5]
This guide provides an in-depth comparison of the spiro[3.3]heptane core against conventional scaffolds, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful building block to overcome common drug design challenges.
The Unique Character of Spiro[3.3]heptane: Beyond a Simple Scaffold
The true power of the spiro[3.3]heptane core lies in its function as a versatile bioisostere, most notably for the ubiquitous phenyl ring.[6] Unlike traditional saturated bioisosteres like bicyclo[2.2.2]octane or cubane, which mimic the collinear exit vectors of a para-substituted benzene ring, spiro[3.3]heptane's exit vectors are non-collinear.[7][8] This unique geometry allows it to effectively mimic not only para-, but also meta- and mono-substituted phenyl rings, a feat that dramatically broadens its applicability in medicinal chemistry.[8][9]
This structural replacement imparts significant physicochemical advantages. The introduction of the sp³-rich spiro[3.3]heptane core typically leads to:
-
Reduced Lipophilicity (LogP/LogD): Decreasing the risk of off-target toxicity and improving the overall ADME profile.[10]
-
Increased Aqueous Solubility: A critical factor for bioavailability and formulation.
-
Enhanced Metabolic Stability: The rigid, strained ring system is less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5]
Furthermore, heteroatom-containing spiro[3.3]heptane analogues have proven to be excellent bioisosteres for common saturated heterocycles. For instance, 2,6-diazaspiro[3.3]heptane is a validated replacement for piperazine, and 2-oxa-6-azaspiro[3.3]heptane serves as a rigid surrogate for morpholine, often improving target selectivity.[2][11]
Comparative Analysis: Spiro[3.3]heptane vs. Traditional Scaffolds
The theoretical benefits of the spiro[3.3]heptane core are validated by direct, quantitative comparison with alternative scaffolds. The following table summarizes key data from a case study where the para-substituted phenyl ring of the local anesthetic Benzocaine was replaced with a spiro[3.3]heptane moiety.
| Property | Benzocaine (Phenyl Core) | Spiro[3.3]heptane Analogue | Rationale for Improvement |
| Structure | Replacement of a planar sp² system with a rigid 3D sp³ core. | ||
| LogD (pH 7.4) | 1.8 ± 0.02 | -0.4 ± 0.06 | The saturated, non-aromatic core significantly reduces lipophilicity. |
| Aqueous Solubility (PBS, µM) | 385 ± 1.4 | 332 ± 2.5 | Solubility remains high and suitable for biological applications. |
| Metabolic Stability (t½ in HLM, min) | 20.1 | 56.7 | The sp³-rich core is more resistant to metabolic degradation. |
| Analgesic Activity | Active | Active | Bioisosteric replacement retains the necessary pharmacophore orientation for biological activity.[7][10] |
Data sourced from studies on Benzocaine and its analogues.[9][10]
This direct comparison demonstrates that the spiro[3.3]heptane core can dramatically improve key drug-like properties—nearly tripling metabolic stability and significantly lowering lipophilicity—while preserving the essential biological activity of the parent molecule.
Experimental Validation: Synthesis and Profiling Workflow
Validating the spiro[3.3]heptane core in a lead optimization program involves a systematic workflow of synthesis and property evaluation.
General Synthetic Workflow
The construction of functionalized spiro[3.3]heptane building blocks is now highly accessible through scalable synthetic routes.[1] A common and robust approach starts from commercially available cyclobutanone derivatives.
Protocol 1: Synthesis of a Spiro[3.3]heptane Carboxylic Acid
This protocol outlines a scalable synthesis adapted from established literature.[1]
-
Preparation of Key Intermediate: Starting from a commercially available cyclobutanone, perform a multi-step sequence (e.g., addition of TMSCF₃, elimination, hydrogenation, reduction, and bromination) to yield the key 1,1-bis(bromomethyl)cyclobutane intermediate.[1]
-
Spirocycle Formation: In a suitable solvent like DMF, react the 1,1-bis(bromomethyl)cyclobutane intermediate with diethyl malonate in the presence of a base (e.g., sodium hydride) to facilitate the double alkylation, forming the spiro[3.3]heptane core.
-
Saponification: Treat the resulting diethyl ester with an aqueous base (e.g., NaOH or KOH) to hydrolyze both ester groups to the corresponding dicarboxylic acid.
-
Decarboxylation: Heat the dicarboxylic acid intermediate to induce thermal decarboxylation, yielding the final monofunctional spiro[3.3]heptane carboxylic acid building block.
-
Purification: Purify the final product via recrystallization or column chromatography.
Overall ADME Validation Workflow
Once synthesized, the spiro[3.3]heptane-containing compound is subjected to a battery of in vitro ADME assays to quantify its drug-like properties, directly comparing them to the original lead molecule.
Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay is crucial for predicting the in vivo clearance rate of a compound.
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute to a working concentration (e.g., 1 µM) in an incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation Setup: In a 96-well plate, combine the test compound, HLM (e.g., 0.5 mg/mL final concentration), and buffer. Pre-warm the plate at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural log of the percent remaining compound versus time.
Case Studies: Real-World Validation
The utility of the spiro[3.3]heptane core is not merely theoretical. It has been successfully applied to replace phenyl rings in FDA-approved drugs, creating patent-free analogues with retained or improved properties.
-
Anticancer Drugs (Vorinostat & Sonidegib): Replacement of the phenyl and meta-benzene rings in Vorinostat and Sonidegib, respectively, with the spiro[3.3]heptane scaffold yielded novel saturated analogues. These new chemical entities demonstrated high potency in corresponding biological assays, validating the core as a viable bioisostere for complex drug molecules.[6][7]
-
Local Anesthetic (Benzocaine): As detailed previously, the spiro[3.3]heptane analogue of Benzocaine showed a significant improvement in metabolic stability and a more favorable lipophilicity profile. Crucially, it retained a significant antinociceptive effect, demonstrating that the structural modification did not abolish the desired biological function.[7][10]
These cases underscore the strategic value of the spiro[3.3]heptane core in lead optimization, enabling chemists to systematically address ADME liabilities while preserving bioactivity.
Conclusion
The spiro[3.3]heptane core represents a significant advancement in scaffold design for modern drug discovery. Its rigid, three-dimensional structure and unique non-collinear exit vectors make it a superior bioisosteric replacement for phenyl rings and other common cyclic motifs. Experimental data consistently validates its ability to improve critical drug-like properties, including metabolic stability and lipophilicity, thereby increasing the probability of clinical success. By integrating this scaffold into drug design programs, researchers can effectively "escape flatland" and engineer next-generation therapeutics with optimized ADME profiles.
References
-
Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
Gagné, A., et al. (2022). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. National Institutes of Health. [Link]
-
Mykhailiuk, P., et al. (2024). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. [Link]
-
Mykhailiuk, P., et al. (2023). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]
-
Lee, G., & Kim, B. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. [Link]
-
Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Royal Society of Chemistry. [Link]
-
Mykhailiuk, P., et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. PubMed. [Link]
-
Mykhailiuk, P. (n.d.). The activity of Benzocaine benzene ring bioisosteres. Mykhailiuk Research Site. [Link]
-
Moody, G. C., et al. (2025). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. ACS Publications. [Link]
-
Lee, G., & Kim, B. (2025). Comparison of geometric values for benzene, cyclohexane, and spiro[3.3]heptane. ResearchGate. [Link]
-
Stepan, A. F., et al. (2012). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. ACS Publications. [Link]
-
Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and. RSC Publishing. [Link]
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Head-to-head comparison of benzyloxy-substituted spiro[3.3]heptanones with their phenyl analogs
Part 1: Executive Technical Synthesis
The "Escape from Flatland" Paradigm
In modern medicinal chemistry, the transition from planar aromatic scaffolds to saturated, three-dimensional (
While the phenyl ring is a ubiquitous linker in drug discovery, it suffers from "metabolic liability" and poor solubility due to planarity (
Comparison Matrix: Spiro[3.3]heptanone vs. Phenyl Ring
| Feature | Phenyl Analog (Benchmark) | Spiro[3.3]heptanone / Spiro[3.3]heptane | Impact on Drug Design |
| Hybridization | Increased solubility; "Escape from Flatland". | ||
| Exit Vectors | Non-collinear (approx. | Access to novel chemical space; improved receptor fit. | |
| Lipophilicity ( | High (Lipophilic) | Reduced (More Polar) | Improved metabolic stability and bioavailability. |
| Solubility | Low (Crystal packing) | High (Disrupted packing) | Better formulation options. |
| Metabolic Stability | Prone to CYP450 oxidation | Resistant (Blocked sites) | Extended half-life ( |
Part 2: Structural & Physicochemical Analysis[1]
Geometric Divergence
The most critical differentiator is the exit vector geometry .
-
Phenyl: Planar. Substituents at para positions are collinear (
). -
Spiro[3.3]heptane: The two cyclobutane rings are orthogonal. Substituents on opposite ends (2,6-positions) project at an angle (non-collinear), creating a "kinked" geometry.
Implication: When replacing a phenyl linker with a spiro[3.3]heptanone core, the spatial orientation of the "benzyloxy" group relative to the rest of the molecule changes. This can either break binding (if linearity is required) or enhance selectivity (by accessing unique pockets).
Solubility & Lipophilicity Data
Experimental data from matched molecular pairs (MMP) confirms the superiority of the spiro scaffold.
-
Case Study: Sonidegib Analogs
-
Phenyl (Original): High
, lower solubility. -
Spiro[3.3]heptane Replacement:
- : Decreased by ~0.8 units (More hydrophilic).
-
Solubility: Improved significantly in phosphate buffer (PBS).
-
Metabolic Clearance (
): Reduced by >50% (Spiro analog: 11-47 µL/min/mg vs. Original: 93 µL/min/mg).
-
The "Benzyloxy" Substituent Effect
The benzyloxy group (
-
On Phenyl: The
linkage is electronically conjugated but metabolically susceptible at the benzylic carbon. -
On Spiro[3.3]heptanone: The
linkage (often an ether or ketal) removes the aniline-like conjugation. The spiro core acts as an insulating spacer, preventing electronic crosstalk between the benzyloxy group and the distal pharmacophore.
Part 3: Synthetic Accessibility & Workflow
The synthesis of benzyloxy-substituted spiro[3.3]heptanones is more complex than standard aromatic chemistry but has become streamlined.
Synthesis Pathway Visualization (Graphviz)
Caption: General synthetic route for accessing functionalized spiro[3.3]heptanone scaffolds.
Experimental Protocol: Synthesis of a Representative Spiro[3.3]heptanone
Adapted from Mykhailiuk et al. (Angew. Chem. Int. Ed. 2024)
Objective: Synthesis of a 2-substituted spiro[3.3]heptan-1-one core.
-
Reagents: Cyclobutanone precursor, 1,3-dibromopropane, Sodium Hydride (NaH), DMSO/Ether.
-
Procedure:
-
Activation: Suspend NaH (2.2 equiv) in dry DMSO under Argon. Cool to 0°C.[1]
-
Addition: Add cyclobutanone derivative (1.0 equiv) dropwise. Stir for 30 min.
-
Cyclization: Add 1,3-dibromopropane (1.1 equiv) slowly.
-
Reaction: Allow to warm to RT and stir for 12-16 hours.
-
Workup: Quench with saturated
. Extract with (3x). Wash organics with brine, dry over . -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
-
Validation:
-
NMR: Look for disappearance of cyclobutanone
-protons and appearance of spirocyclic methylene multiplets ( 1.8–2.4 ppm). -
MS: Confirm molecular ion
.
-
Part 4: Biological Performance Case Studies
Case Study 1: Benzocaine Analog (Anesthetic)[3][4]
-
Hypothesis: Replacing the p-phenyl ring of Benzocaine with a spiro[3.3]heptane core will maintain activity while improving metabolic stability.
-
Result:
-
Potency: The spiro analog showed equipotent antinociceptive activity in tail-flick assays.
-
Duration: Significantly increased duration of action (AUC) compared to the phenyl parent, likely due to slower ester hydrolysis (steric protection by the spiro ring).
-
Case Study 2: Vorinostat Analog (HDAC Inhibitor)
-
Hypothesis: The phenyl cap group in Vorinostat is a "flat" binder.
-
Result:
-
Binding: The spiro[3.3]heptane analog maintained binding affinity to HDACs.
-
Selectivity: The non-planar vector provided a subtle selectivity profile shift, reducing off-target toxicity in HepG2 cells.
-
Part 5: Decision Logic for Researchers
When should you replace a Phenyl/Benzyloxy group with a Spiro[3.3]heptanone?
Caption: Decision matrix for bioisosteric replacement of phenyl rings with spiro scaffolds.
References
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Source:Angewandte Chemie International Edition, 2024.[2][3][4] URL:[Link]
-
Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Source:Journal of Medicinal Chemistry, 2009. URL:[Link]
-
Spirocyclic Motifs in Drug Discovery. Source:Nature Reviews Drug Discovery, 2014. URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
